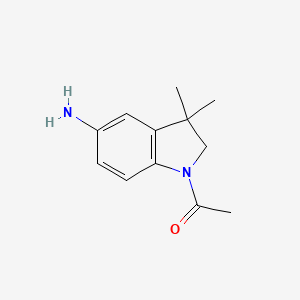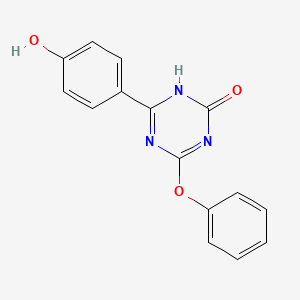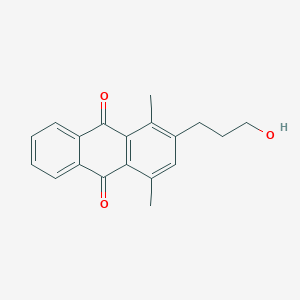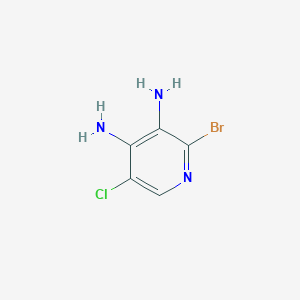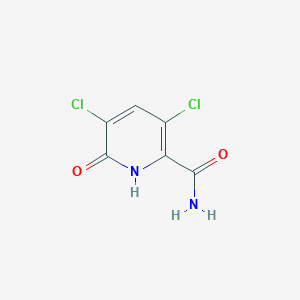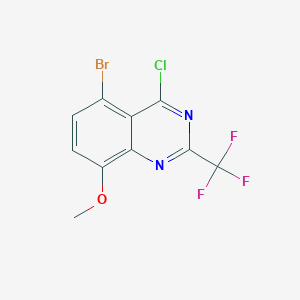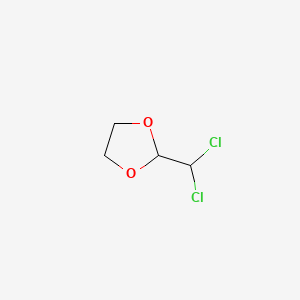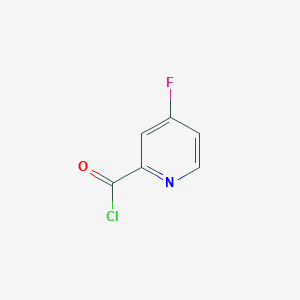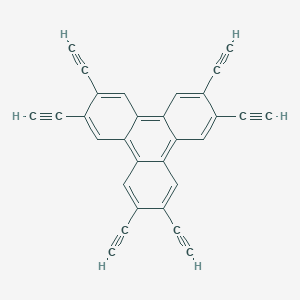
2,3,6,7,10,11-Hexaethynyltriphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7,10,11-Hexaethynyltriphenylene is a polycyclic aromatic hydrocarbon characterized by its unique structure, which includes six ethynyl groups attached to a triphenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexaethynyltriphenylene typically involves the following steps:
Starting Material: The synthesis begins with triphenylene, a polycyclic aromatic hydrocarbon.
Bromination: Triphenylene is brominated to form 2,3,6,7,10,11-hexabromotriphenylene.
Sonogashira Coupling: The hexabromotriphenylene undergoes a Sonogashira coupling reaction with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst to yield this compound.
Industrial Production Methods
While the industrial production of this compound is not widely documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,10,11-Hexaethynyltriphenylene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups.
Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl groups can yield aldehydes or carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
2,3,6,7,10,11-Hexaethynyltriphenylene has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its conjugated system, which allows for efficient charge transport.
Material Science: The compound serves as a building block for constructing larger, more complex molecular architectures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors that detect various analytes.
Biological Applications: Research is ongoing into its potential use in drug delivery systems and as a probe for biological imaging.
Mechanism of Action
The mechanism by which 2,3,6,7,10,11-Hexaethynyltriphenylene exerts its effects is primarily related to its electronic structure. The conjugated system allows for efficient electron delocalization, which is crucial for its role in organic electronics and sensors. The ethynyl groups can also participate in π-π stacking interactions, enhancing the stability and functionality of the compound in various applications.
Comparison with Similar Compounds
Similar Compounds
2,3,6,7,10,11-Hexamethoxytriphenylene: This compound has methoxy groups instead of ethynyl groups, which affects its electronic properties and solubility.
2,3,6,7,10,11-Hexahydroxytriphenylene: The presence of hydroxyl groups makes this compound more hydrophilic and alters its reactivity compared to 2,3,6,7,10,11-Hexaethynyltriphenylene.
2,3,6,7,10,11-Hexaaminotriphenylene: Amino groups provide different chemical reactivity and potential for hydrogen bonding.
Uniqueness
This compound is unique due to its ethynyl groups, which confer distinct electronic properties and reactivity. These properties make it particularly valuable in the fields of organic electronics and materials science, where efficient charge transport and the ability to form stable, conjugated systems are crucial.
Properties
Molecular Formula |
C30H12 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2,3,6,7,10,11-hexaethynyltriphenylene |
InChI |
InChI=1S/C30H12/c1-7-19-13-25-26(14-20(19)8-2)28-16-22(10-4)24(12-6)18-30(28)29-17-23(11-5)21(9-3)15-27(25)29/h1-6,13-18H |
InChI Key |
SDNSUOBXVUZDJJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C3C=C(C(=CC3=C4C=C(C(=CC4=C2C=C1C#C)C#C)C#C)C#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


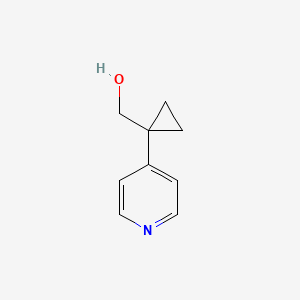
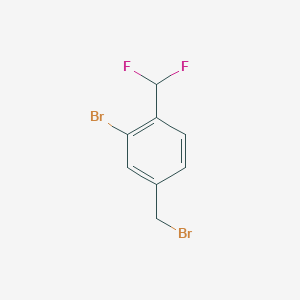
![2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene](/img/structure/B13128866.png)
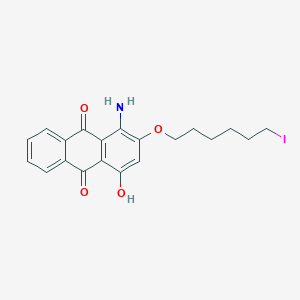
![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)
